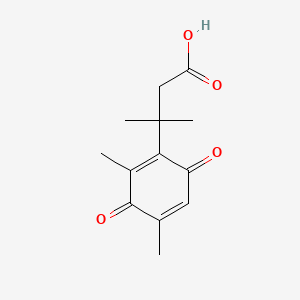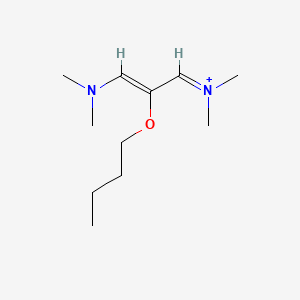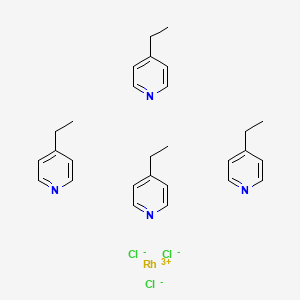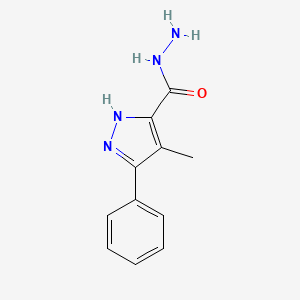![molecular formula C26H30N4O4S B1225800 1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)
1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(2-methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea is a member of piperidines.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
Enzyme Inhibition : Some derivatives of 1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea show potent inhibitory activity against certain enzymes. For example, sulfamates incorporating piperazinyl-ureido moieties exhibit significant inhibition of carbonic anhydrase I, II, IX, and XII, which are relevant in cancer therapy (Congiu et al., 2015).
Anticancer Investigations : Some urea derivatives, such as N-mesityl-N'-(3-methylphenyl)urea, have demonstrated potential in anticancer research. These compounds were tested for their effects on a prostate cancer cell line, with some showing in vitro anticancer activity (Mustafa, Perveen & Khan, 2014).
Selective Inhibitors and Biological Activity
Cyclooxygenase Inhibitors : Certain 1,3-diarylurea derivatives, specifically those with a methylsulfonyl pharmacophore, have been found to act as selective cyclooxygenase-2 (COX-2) inhibitors. This is significant in the development of anti-inflammatory drugs (Zarghi et al., 2008).
Organic NLO Crystal Growth : In the field of materials science, derivatives of this compound have been used in the synthesis and characterization of organic nonlinear optical (NLO) crystals, which have applications in photonics and electronics (Crasta et al., 2004).
Soil Degradation and Herbicide Action
- Herbicide Degradation in Soil : Studies have been conducted on the degradation and side effects of various sulfonylurea herbicides in soil, providing insights into the environmental impact and degradation kinetics of these compounds (Dinelli, Vicari & Accinelli, 1998).
Propiedades
Fórmula molecular |
C26H30N4O4S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
1-[3-[(2-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H30N4O4S/c1-19-9-8-10-20(17-19)27-26(31)28-21-13-14-23(30-15-6-3-7-16-30)25(18-21)35(32,33)29-22-11-4-5-12-24(22)34-2/h4-5,8-14,17-18,29H,3,6-7,15-16H2,1-2H3,(H2,27,28,31) |
Clave InChI |
RKMJGHRANJOKPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)N3CCCCC3)S(=O)(=O)NC4=CC=CC=C4OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)N3CCCCC3)S(=O)(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3S,5S,6S,8S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1225733.png)

![2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester](/img/structure/B1225736.png)
![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1225740.png)
![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)